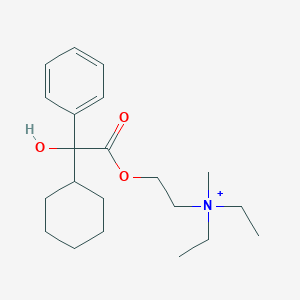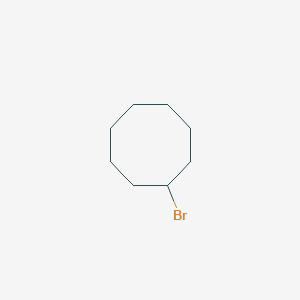
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is notable for its unique magnetic, optical, and electronic properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(eta5-cyclopenta-2,4-dien-1-yl)terbium typically involves the reaction of terbium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as:
TbCl3+3NaC5H5→Tb(C5H5)3+3NaCl
Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling up. The key challenges in industrial production would include maintaining the purity of the product and ensuring the reaction conditions are precisely controlled to avoid side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium oxide.
Reduction: It can be reduced to form lower oxidation state terbium compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products:
Oxidation: Terbium oxide (Tb2O3)
Reduction: Lower oxidation state terbium compounds
Substitution: Various substituted terbium complexes
Aplicaciones Científicas De Investigación
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioimaging due to its luminescent properties.
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with unique magnetic and electronic properties.
Mecanismo De Acción
The mechanism by which tris(eta5-cyclopenta-2,4-dien-1-yl)terbium exerts its effects is primarily through its interaction with molecular targets via its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating catalytic reactions. The compound’s unique electronic structure allows it to participate in redox reactions, making it a versatile reagent in chemical transformations.
Comparación Con Compuestos Similares
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
- Tris(eta5-cyclopenta-2,4-dien-1-yl)cerium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)neodymium
Comparison: Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium is unique among its counterparts due to its specific magnetic and luminescent properties.
Propiedades
Número CAS |
1272-25-9 |
|---|---|
Fórmula molecular |
C15H15Tb |
Peso molecular |
354.20 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;terbium(3+) |
InChI |
InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
Clave InChI |
WFRJBVQIASPUDD-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tb+3] |
SMILES canónico |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Tb+3] |
| 1272-25-9 | |
Pictogramas |
Flammable |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















